molecular formula C16H24BNO3 B12066196 N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide

N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide

Cat. No.: B12066196
M. Wt: 289.2 g/mol
InChI Key: QZGXWGVLLORARI-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide: C12H17BO2\text{C}_{12}\text{H}_{17}\text{BO}_2C12​H17​BO2​

    .
  • It consists of an acetamide group (CH₃CONH-) attached to a phenyl ring, which in turn is connected to a tetramethyl-1,3,2-dioxaborolane moiety.
  • The compound is also known as 2-Phenyl-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane .
  • Its CAS number is 24388-23-6 .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • In drug discovery, it may interact with specific molecular targets (e.g., enzymes, receptors) or participate in metabolic pathways.
  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Remember that this compound’s versatility and unique structure contribute to its significance in both research and practical applications

    Properties

    Molecular Formula

    C16H24BNO3

    Molecular Weight

    289.2 g/mol

    IUPAC Name

    N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]acetamide

    InChI

    InChI=1S/C16H24BNO3/c1-11(18-12(2)19)13-8-7-9-14(10-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19)

    InChI Key

    QZGXWGVLLORARI-UHFFFAOYSA-N

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)C

    Origin of Product

    United States

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